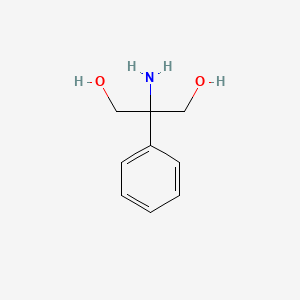

2-Amino-2-phenylpropane-1,3-diol

Description

Significance of 2-Amino-2-phenylpropane-1,3-diol as a Versatile Chemical Scaffold in Contemporary Research

The importance of this compound in modern research stems from its role as a versatile chemical scaffold. This scaffold provides a foundational structure upon which a diverse array of more complex molecules can be constructed. Its utility is particularly prominent in the fields of medicinal chemistry and materials science.

In medicinal chemistry, the 2-amino-1,3-diol motif is a key structural element found in numerous biologically active compounds. chemicalbook.com For instance, it serves as a crucial intermediate in the synthesis of various pharmaceuticals. beilstein-journals.org The presence of both amino and diol functionalities allows for a wide range of chemical modifications, enabling the synthesis of libraries of compounds for drug discovery programs. The phenyl group also offers a site for further functionalization, allowing for the fine-tuning of a molecule's biological activity.

The chiral nature of certain stereoisomers of this compound, such as (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol, makes it a valuable chiral auxiliary in asymmetric synthesis. scielo.br Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction, leading to the selective formation of a desired enantiomer. ijacskros.com This is of paramount importance in the pharmaceutical industry, where the therapeutic effects of a drug are often associated with a specific stereoisomer.

Overview of Key Academic Research Trajectories for this compound

Academic research involving this compound has primarily focused on several key trajectories, including its application in the synthesis of bioactive molecules and functional materials.

One significant area of research is its use as a precursor for the synthesis of the immunosuppressive drug Fingolimod (FTY720). beilstein-journals.orgnih.gov Fingolimod is a sphingosine (B13886) 1-phosphate receptor modulator used in the treatment of multiple sclerosis. nih.gov Various synthetic routes to Fingolimod and its derivatives have been developed, often utilizing a 2-amino-2-substituted-propane-1,3-diol backbone. nih.govdrugfuture.com Research in this area aims to develop more efficient and scalable syntheses of this important therapeutic agent. nih.gov

Another prominent research trajectory involves the use of chiral isomers of this compound in asymmetric synthesis . Specifically, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol is widely employed in the preparation of chiral oxazolines. scielo.br These chiral oxazolines, in turn, serve as ligands in asymmetric catalysis, facilitating a variety of enantioselective transformations. nih.gov

Furthermore, research has explored the use of 2-amino-1,3-propanediols in the synthesis of functional polymers . rsc.org By chemically modifying the amino group, these diols can be converted into functional monomers. These monomers can then be polymerized to create biodegradable polymers with potential applications in the biomedical and environmental fields. rsc.org

The diastereoselective synthesis of substituted 2-amino-1,3-propanediols is another active area of investigation. chemicalbook.comscielo.br Researchers have developed methods to control the stereochemistry of these molecules, which is crucial for their application in the synthesis of complex, biologically active compounds, including certain antibiotics and anti-asthmatic agents. chemicalbook.comscielo.br

The following tables provide a summary of some of the key research findings in these areas.

Detailed Research Findings

Diastereoselective Synthesis of Substituted 2-Amino-1,3-propanediols

Researchers have successfully developed a diastereoselective approach to synthesize substituted anti-2-amino-1,3-propanediols from Morita-Baylis-Hillman adducts. This method involves an ozonolysis followed by a diastereoselective reductive amination. The resulting aminodiols can be transformed into substituted oxazolidin-2-ones, which are valuable intermediates for pharmacologically active compounds. scielo.br

| Starting Material (Morita-Baylis-Hillman Adduct) | Diastereomeric Ratio (anti:syn) | Overall Yield (%) | Reference |

| Adduct from benzaldehyde (B42025) | >95:5 | 35 | scielo.br |

| Adduct from 4-chlorobenzaldehyde | >95:5 | 42 | scielo.br |

| Adduct from 4-methylbenzaldehyde | >95:5 | 40 | scielo.br |

| Adduct from 2-naphthaldehyde | >95:5 | 38 | scielo.br |

| Adduct from cinnamaldehyde | >95:5 | 25 | scielo.br |

Synthesis of Fingolimod (FTY720) Derivatives

The 2-amino-2-phenylethane-1,3-diol scaffold is central to the synthesis of Fingolimod and its analogs. Research has focused on modifying different parts of the Fingolimod structure to explore structure-activity relationships, particularly for anticancer applications. nih.govresearchgate.net

| Fingolimod Derivative | Modification | Biological Activity Investigated | Reference |

| Compound 4 | Dihydroxy head group modified to dihydroxy phenyl group | Anticancer activity against colorectal and gastric cancer cells | nih.govresearchgate.net |

| ROME | Modifications to the head group | Changes in biological activity | researchgate.net |

Application in Asymmetric Synthesis

The chiral isomer (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol serves as a starting material for the synthesis of various important chiral molecules.

| Product | Application | Reference |

| Diaryl sulfides | Used to synthesize chiral ligands (sulfimides and N-tosylsulfimides) | drugfuture.com |

| (S,S)-Reboxetine | Selective norepinephrine (B1679862) reuptake inhibitor (NRI) | drugfuture.com |

| L-2-Mercaptosuccinic acid | Used in the synthesis of polyesters with mercapto groups | drugfuture.com |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-phenylpropane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,11-12H,6-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSJVXCMZDSAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279478 | |

| Record name | 2-amino-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5428-03-5 | |

| Record name | 2-Amino-2-phenyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005428035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-2-phenylpropane-1,3-diol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-phenyl-1,3-propanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGX59RX9B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Chirality in 2 Amino 2 Phenylpropane 1,3 Diol Studies

Elucidation of Stereoisomeric Forms of 2-Amino-2-phenylpropane-1,3-diol

The structure of this compound contains two chiral centers, which are the carbon atoms bonded to the hydroxyl and amino groups, respectively. This results in the possibility of four distinct stereoisomers. These isomers can be classified into pairs of diastereomers and enantiomers.

The relative configuration of the two chiral centers in 1,2-disubstituted propanes is often described using the erythro and threo nomenclature. In the context of 2-amino-1-phenyl-1,3-propanediol (B1266665), a closely related compound, the erythro and threo diastereomers are distinguished by the relative positions of the substituents on the carbon backbone. osti.govresearchgate.net

Erythro form: In this configuration, similar substituents on the adjacent chiral carbons would be on the same side in a Fischer projection.

Threo form: In this configuration, similar substituents on the adjacent chiral carbons would be on opposite sides in a Fischer projection.

The deamination of erythro- and threo-1-amino-1-phenyl-2-p-tolyl-2-propanol, for instance, has been studied to understand the stereochemical outcomes of such reactions, revealing differences in the ratio of inversion to retention of configuration between the two diastereomers. osti.gov The vicinal coupling constant (Jab) in nuclear magnetic resonance (NMR) spectroscopy has been explored as a tool to determine configuration in 1,2-disubstituted-1-arylpropanes, though it is not always a definitive criterion. researchgate.net

Each diastereomer (erythro and threo) of this compound exists as a pair of enantiomers, which are non-superimposable mirror images of each other. The absolute configuration of each chiral center is designated using the Cahn-Ingold-Prelog (CIP) R/S system. For the related and widely studied 2-amino-1-phenyl-1,3-propanediol, specific enantiomers are well-characterized. The L-(+)-threo isomer corresponds to the (1S,2S) configuration, while the D-(-)-threo isomer is (1R,2R). sigmaaldrich.comsigmaaldrich.com

The properties of these enantiomers, such as optical activity, are distinct. For example, the (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits a specific rotation of +37° (c = 1 in 1 M HCl). sigmaaldrich.com

| Compound Name | Synonym | Absolute Configuration | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol | L-(+)-threo-2-Amino-1-phenyl-1,3-propanediol | 1S, 2S | 28143-91-1 | C₉H₁₃NO₂ | 167.21 |

| (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | D-(-)-threo-2-Amino-1-phenyl-1,3-propanediol | 1R, 2R | 46032-98-8 | C₉H₁₃NO₂ | 167.21 |

Principles of Stereochemical Control in this compound Synthesis and Transformations

The synthesis of specific stereoisomers of 2-amino-1,3-diols is a significant area of research, driven by the stereospecific requirements of their applications. beilstein-journals.orgnih.gov Achieving stereochemical control is essential for producing enantiomerically pure compounds.

Several strategies are employed for the stereoselective synthesis of the 2-amino-1,3-diol moiety:

Substrate and Reagent Control: It is possible to achieve complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes. rsc.org This approach allows for the selective transformation of a single allene (B1206475) precursor into any of the possible diastereomers by carefully choosing reagents and controlling reaction conditions. rsc.org

Stereoselective Aminohydroxylation: A common method involves the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by potassium osmate. beilstein-journals.orgbeilstein-journals.org This process can be used to synthesize pinane-based 2-amino-1,3-diols in a stereoselective manner. nih.govbeilstein-journals.org

Biocatalysis: Enzymes are increasingly used for their high stereoselectivity. For example, ω-transaminases can be used for the amination of 1,3-dihydroxy-1-phenylpropan-2-one. researchgate.net While the enzyme from Chromobacterium violaceum is not enantioselective towards the racemic ketone, it is highly stereoselective in forming the (2S)-2-amino-1-phenyl-1,3-propanediols with greater than 99% enantiomeric excess (ee). researchgate.net

Chiral Auxiliaries: Stereochemically pure compounds like (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol can act as chiral auxiliaries. They are used to guide the stereochemical course of a reaction, leading to the formation of enantiomerically enriched products.

These methods often involve the creation of cyclic intermediates, such as oxazolidin-2-ones, whose stereochemistry can be determined using techniques like 2D NMR and X-ray spectroscopy. beilstein-journals.orgnih.gov Subsequent hydrolysis or reduction of these intermediates yields the desired 2-amino-1,3-diols. nih.gov

Impact of Stereochemistry on Research Applications of this compound

The specific stereochemistry of this compound and its analogues is fundamental to their function in various research applications. The distinct three-dimensional structure of each stereoisomer dictates how it interacts with other chiral molecules.

A primary application for enantiomerically pure 2-amino-1-phenyl-1,3-propanediol is as a chiral auxiliary or starting material in asymmetric synthesis. sigmaaldrich.com

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is used as a precursor for the synthesis of chiral 2-oxazolines. sigmaaldrich.com

(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol serves as a starting material for preparing chiral ligands like diaryl sulfides and for the synthesis of (S,S)-Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor. sigmaaldrich.comchemicalbook.com

The 2-amino-1,3-diol structural motif is a key feature in numerous biologically active natural products and pharmaceuticals. beilstein-journals.orgrsc.org For example, it is the core structure of sphingosine (B13886) and its derivatives, which are vital in cellular signaling. beilstein-journals.orgbeilstein-journals.org The synthesis of analogues like FTY720 (fingolimod) relies on the stereoselective construction of this diol moiety. beilstein-journals.orgbeilstein-journals.org Therefore, the ability to synthesize specific stereoisomers of this compound and related compounds is crucial for advancing research in medicinal chemistry and drug development. mdpi.com

Advanced Synthesis Methodologies for 2 Amino 2 Phenylpropane 1,3 Diol and Its Derivatives

Chemical Synthesis Routes to 2-Amino-2-phenylpropane-1,3-diol

Multi-Step Approaches from Aromatic Precursors

The synthesis of this compound can be achieved through multi-step sequences starting from readily available aromatic precursors. A common strategy involves the initial preparation of a nitro-diol intermediate, which is subsequently reduced to the desired amino diol.

One such approach begins with nitromethylbenzene, which is reacted with formaldehyde (B43269) to generate 2-nitro-2-phenyl-1,3-propanediol. google.com This reaction is a key step in building the carbon skeleton of the target molecule. The nitro-diol intermediate is then subjected to a reduction step to convert the nitro group to an amino group, yielding the final product. google.com

Another multi-step synthesis starts from benzaldehyde (B42025). google.com The benzaldehyde is first converted to benzaldehyde oxime by reacting it with hydroxylamine (B1172632) sulfate (B86663) or hydroxylamine hydrochloride. google.com The resulting oxime is then oxidized to nitromethylbenzene, which can then be used in the previously described pathway. google.com

A different synthetic route utilizes diethyl phenylmalonate as the starting material. prepchem.com This compound can be reduced using a powerful reducing agent like lithium aluminium hydride to produce 2-phenyl-1,3-propanediol (B123019). prepchem.com While this method provides the diol backbone, further steps would be required to introduce the amino group at the C2 position.

The following table summarizes a multi-step synthesis approach from benzaldehyde:

| Step | Reactants | Reagents | Product |

| 1 | Benzaldehyde | Hydroxylamine sulfate/hydrochloride | Benzaldehyde oxime |

| 2 | Benzaldehyde oxime | Hydrogen peroxide, peracetic acid | Nitromethylbenzene |

| 3 | Nitromethylbenzene | Formaldehyde | 2-Nitro-2-phenylpropane-1,3-diol (B1295835) |

| 4 | 2-Nitro-2-phenylpropane-1,3-diol | See section 3.1.2 | This compound |

Reduction Strategies from Nitro-diol Intermediates (e.g., 2-Nitro-2-phenylpropane-1,3-diol)

The reduction of 2-nitro-2-phenylpropane-1,3-diol is a critical step in the synthesis of this compound. google.com Various reduction methods have been developed, with a focus on achieving high yields and purity.

Catalytic hydrogenation is a widely employed method for this transformation. mdpi.comresearchgate.net Different catalysts and reaction conditions can be used to effect the reduction of the aliphatic nitro group. For instance, hydrogenation in the presence of a palladium on calcium carbonate catalyst at elevated pressure has been shown to be an effective method for producing 2-phenyl-1,3-propanediol from the corresponding nitro-diol, though this removes the nitro group entirely rather than reducing it to an amine. google.com

For the specific conversion to the amino diol, other catalytic systems are employed. The catalytic reduction of aromatic nitro compounds to the corresponding amines is a well-established process, and similar principles can be applied to aliphatic nitro compounds. researchgate.net The choice of catalyst is crucial to avoid side reactions and achieve high selectivity. Raney nickel is a common catalyst used for the reduction of nitro groups. researchgate.netgoogle.com

A continuous-flow process for the synthesis of a related compound, syn-2-amino-1,3-diol, from its corresponding nitro-diol has been reported, utilizing a Raney Ni catalyst. acs.org This method significantly reduces the reaction time from hours to minutes due to enhanced mass transfer in a micro fixed-bed reactor. acs.org The study investigated the effects of various parameters, including catalyst, solvent, temperature, pressure, and hydrogen flow rate, to optimize the process. acs.org

The following table summarizes different reduction strategies for nitro-diol intermediates:

| Catalyst | Reductant | Substrate | Product | Yield | Reference |

| Palladium on calcium carbonate | Hydrogen | 2-Nitro-2-phenyl-1,3-propanediol | 2-Phenyl-1,3-propanediol | ~80% | google.com |

| Raney Ni | Hydrogen | syn-2-Nitro-1,3-diol | syn-2-Amino-1,3-diol | 93% | acs.org |

| Sn/HCl | - | Bronopol (2-bromo-2-nitro-1,3-propanediol) | 2-Amino-2-bromo-1,3-propanediol | Not specified | nveo.org |

Asymmetric Synthesis of Enantiopure this compound

The development of asymmetric methods to synthesize enantiopure this compound is of great importance, as the stereochemistry of this compound is critical for its application in the synthesis of chiral pharmaceuticals. nih.gov

Chiral Catalyst-Mediated Transformations

Chiral catalysts can be employed to control the stereochemical outcome of the synthesis. One approach involves the use of a chiral nickel catalyst in combination with a decatungstate photocatalyst to achieve the synthesis of enantioenriched 1,2-diols and 1,3-diols from bulk chemicals. nih.gov While this method does not directly produce the amino-diol, it demonstrates the potential of chiral catalysts in creating stereogenic centers in diol structures. nih.gov

Enantioselective Reduction Techniques

Enantioselective reduction of a prochiral ketone is a powerful strategy for establishing a chiral center. In the context of amino-diol synthesis, this could involve the enantioselective reduction of an α-amino ketone or a related intermediate. While specific examples for this compound are not detailed in the provided search results, the asymmetric reduction of iminoesters to amines with excellent enantiomeric excess has been reported as a key step in the synthesis of other amino acids. nih.gov

Enzymatic cascades have also been developed for the synthesis of enantiopure 1,2-amino alcohols from L-phenylalanine. nih.govacs.org These multi-enzyme pathways can convert the starting material into either 2-phenylglycinol or phenylethanolamine in enantiomerically pure form. nih.govacs.org Such biocatalytic approaches offer high selectivity and sustainability.

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters in a molecule. The stereoselective construction of 1,3-diols is a significant area of research due to the prevalence of this motif in natural products. liverpool.ac.uk

A stereoselective synthesis of pinane-based 2-amino-1,3-diols has been reported. beilstein-journals.org This method involves the stereoselective aminohydroxylation of an intermediate derived from (−)-α-pinene. beilstein-journals.org The resulting oxazolidin-2-one can then be converted to the desired primary and secondary 2-amino-1,3-diols. beilstein-journals.org This approach demonstrates the use of a chiral starting material to induce diastereoselectivity in the formation of the amino-diol moiety. beilstein-journals.org

The following table provides an overview of asymmetric synthesis approaches:

| Method | Key Feature | Product Type | Reference |

| Chiral Nickel Catalysis | C(sp3)-H functionalization | Enantioenriched 1,2- and 1,3-diols | nih.gov |

| Enzymatic Cascade | Multi-enzyme pathway from L-phenylalanine | Enantiopure 2-phenylglycinol and phenylethanolamine | nih.govacs.org |

| Stereoselective Aminohydroxylation | Use of a chiral starting material (α-pinene) | Pinane-based 2-amino-1,3-diols | beilstein-journals.org |

Biocatalytic and Chemoenzymatic Synthesis of 2-Amino-1,3-diol Analogues

Biocatalysis and chemoenzymatic strategies have become powerful tools for the synthesis of complex molecules like 2-amino-1,3-diol analogues. These methods leverage the high selectivity (chemo-, regio-, and stereo-) of enzymes to perform transformations under mild conditions, often minimizing the need for extensive protecting-group strategies that are common in traditional organic synthesis. nih.gov The synthesis of chiral polyhydroxylated amines, such as amino-diols, is particularly challenging due to the high density of asymmetric functionalities. nih.gov Enzymes like transaminases (TAs), amine dehydrogenases (AmDHs), imine reductases (IREDs), and aldolases are increasingly utilized to construct these valuable pharmacophores. nih.govacs.org

A key advantage of biocatalysis is the ability to create complex stereochemistries with high precision. For instance, the stereoselective construction of the 2-amino-1,3-diol moiety is the critical step in synthesizing analogues of biologically important molecules like sphingosine (B13886). beilstein-journals.org Chemoenzymatic approaches, which combine enzymatic steps with chemical reactions, further broaden the synthetic possibilities, allowing for the production of labeled compounds or complex derivatives not directly accessible through purely biological pathways. nih.govresearchgate.net

Enzyme-Catalyzed Amination of Ketodiols (e.g., ω-Transaminase)

Omega-transaminases (ω-TAs) are particularly valuable for synthesizing chiral amines from prochiral ketones, offering a green and efficient alternative to chemical amination. nih.govmdpi.comkoreascience.kr These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.govmdpi.com Unlike α-transaminases, ω-TAs are not limited to α-keto acids and can accept a wide variety of ketone substrates, making them highly versatile for chemical synthesis. mdpi.com

A significant application is the asymmetric amination of ketodiols to produce chiral amino diols. Research has demonstrated the stereoselectivity of an ω-transaminase from Chromobacterium violaceum (CV2025) in the amination of 1,3-dihydroxy-1-phenylpropan-2-one. researchgate.net While the enzyme was not enantioselective toward the racemic ketodiol substrate, it exhibited high stereoselectivity in forming the (2S)-amino-1-phenyl-1,3-propanediols with an enantiomeric excess (ee) of over 99%. researchgate.net This high degree of control over the stereochemistry at the newly formed amino center is a key advantage of using ω-TAs.

The choice of amine donor can be crucial for driving the reaction equilibrium towards product formation. Isopropylamine, for example, generates acetone (B3395972) as a co-product, which can be removed from the reaction mixture due to its volatility, thus shifting the equilibrium to favor amine synthesis. researchgate.net The reaction conditions, such as pH and temperature, can also be optimized to improve conversion rates and selectivity. researchgate.net

| Enzyme | Substrate | Amine Donor | Product | Yield | Enantiomeric Excess (ee) | Ref |

| ω-Transaminase (Chromobacterium violaceum) | 1,3-dihydroxy-1-phenylpropan-2-one | Isopropylamine | (2S)-2-amino-1-phenyl-1,3-propanediols | 28-56% | >99% | researchgate.net |

| (R)-Transaminase (ArR-TA) | 1-(3',4'-disubstituted phenyl)propan-2-ones | (R)-α-methylbenzylamine | (R)-1-(3',4'-disubstituted phenyl)propan-2-amines | 88-89% | >99% | nih.gov |

Tandem Enzyme Reactions and Multi-Enzymatic Cascades for Amino Diol Synthesis

Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single pot, represent a highly efficient strategy for synthesizing complex molecules from simple starting materials. thieme-connect.denih.gov This approach mimics natural metabolic pathways and offers several advantages, including the elimination of intermediate purification steps, reduction of solvent waste, and the ability to shift unfavorable reaction equilibria by coupling reactions. thieme-connect.dersc.org

One-pot multi-enzyme systems have been developed for the synthesis of various bifunctional compounds, including amino diols. nih.gov A common strategy involves combining an enzyme that forms a key intermediate with other enzymes that recycle necessary cofactors (like NAD(P)H or ATP) or remove byproducts. nih.govsciepublish.com

For example, a three-component strategy for the stereoselective synthesis of amino-diols and amino-polyols has been developed using a d-fructose-6-phosphate aldolase (B8822740) (FSA) variant and an imine reductase (IRED). nih.gov In this two-step, one-pot process, the aldolase first catalyzes an aldol (B89426) reaction to create a dihydroxy ketone intermediate. Subsequently, after removal of the first enzyme, the IRED catalyzes a reductive amination to form the final amino-diol product with high stereoselectivity. nih.gov This sequential addition prevents cross-reactivity between the enzymes and substrates of the different steps. nih.gov Such cascades can achieve high stereoselectivity, as demonstrated by the formation of the 2R,3R,4R enantiomers of amino-polyols. nih.gov

| Cascade Type | Enzymes | Substrates | Product | Key Feature | Ref |

| Aldolase-IRED Cascade | d-fructose-6-phosphate aldolase (FSA), Imine Reductase (IRED-259) | Aldehydes, hydroxy ketones, amines | Amino-diols and amino-polyols | Two-step, one-pot process without intermediate isolation. | nih.gov |

| Oxidation-Transamination Cascade | Long-chain alcohol oxidase (LCAO), ω-Transaminase (ω-TA), Cofactor regeneration enzymes | Fatty alcohols | Fatty amines | Five-enzyme system with cofactor recycling for converting alcohols to amines. | sciepublish.com |

Kinetic Resolution and Deracemization Strategies for Chiral Amino Diols

The production of enantiomerically pure compounds is critical in the pharmaceutical industry. Kinetic resolution is a widely used method for separating a racemic mixture, where one enantiomer reacts faster with a chiral catalyst or enzyme, leaving the less reactive enantiomer in an enriched state. wikipedia.org Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols and diols through enantioselective acylation. wikipedia.orgacs.org For instance, the kinetic resolution of a racemic cyclopentane-trans-1,2-diol using Amano PS lipase (B570770) and vinyl acetate (B1210297) resulted in the (S,S)-monoacetate (95% ee) and the corresponding (R,R)-diol (92% ee). acs.org While effective, a major drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is only 50%. nih.gov

To overcome this limitation, dynamic kinetic resolution (DKR) and deracemization strategies are employed. DKR combines enzymatic kinetic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. nih.govresearchgate.net This has been successfully applied to the synthesis of chiral amino acids using amino acid amidases in the presence of a racemase. nih.gov

Deracemization involves the conversion of a racemic mixture into a single, enantiomerically pure product. mdpi.com This can be achieved using a system of two stereocomplementary enzymes. One enzyme selectively acts on one enantiomer (e.g., via deamination or oxidation), and a second, enantiocomplementary enzyme converts the resulting intermediate back into the desired enantiomer of the amine. mdpi.comcore.ac.uk Such cascades have been designed for the deracemization of racemic β-amino alcohols using a combination of an oxidase and a ω-transaminase. acs.org

| Strategy | Enzyme(s) | Substrate Type | Outcome | Theoretical Yield | Ref |

| Kinetic Resolution | Lipase (e.g., Amano PS, Amano AK) | Racemic diols | Separation of enantiomers | 50% | acs.org |

| Dynamic Kinetic Resolution | Amino acid amidase, Racemase | Racemic amino acid amides | Single enantiomer amino acid | 100% | nih.gov |

| Deracemization | (R)- and (S)-selective ω-Transaminases | Racemic amines | Single enantiomer amine | 100% | mdpi.comcore.ac.uk |

Continuous-Flow Synthesis Innovations for 2-Amino-1,3-diol Intermediates

Continuous-flow synthesis has emerged as a powerful technology that offers significant advantages over traditional batch processing, including enhanced safety, easier scalability, improved reaction rates, and higher product quality. acs.orgrsc.org These benefits are particularly relevant for reactions that are hazardous or difficult to control in batch mode, such as catalytic hydrogenations.

An efficient continuous-flow process has been developed for the synthesis of a syn-2-amino-1,3-diol intermediate, which is a vital component for the production of antibiotics like (+)-thiamphenicol and (+)-florfenicol. acs.orgacs.org In this process, the starting material, syn-2-nitro-1,3-diol, is hydrogenated using a Raney Ni catalyst packed in a micro-fixed-bed reactor. acs.orgacs.org

This flow system dramatically reduces the reaction time from 36 hours in a batch process to just 5 minutes, a result of enhanced mass transfer between the gas (hydrogen) and liquid phases. acs.orgacs.org The process achieves a high isolated yield of 93% for the syn-2-amino-1,3-diol. acs.org The system's parameters, including temperature, pressure, solvent, and flow rates, were optimized to achieve high efficiency and productivity. acs.org The continuous-flow setup demonstrated stability over 240 hours of operation, with a productivity of 73.6 g/day , highlighting its potential for industrial-scale manufacturing. acs.org

| Parameter | Optimal Condition | Ref |

| Catalyst | Raney Ni | acs.orgacs.org |

| Reaction Temperature | 25 °C | acs.org |

| Reaction Pressure | 10 bar | acs.org |

| Solvent | 3% Acetic Acid in Methanol | acs.org |

| H₂ Flow Rate | 25 sccm | acs.org |

| Liquid Flow Rate | 0.6 mL/min | acs.org |

| Reaction Time | 5 minutes | acs.org |

| Isolated Yield | 93% | acs.org |

Strategies for Enantiomeric Enrichment and Interconversion of Stereoisomers of this compound

Achieving high enantiomeric purity is a critical goal in the synthesis of chiral molecules like the stereoisomers of this compound. Enantiomeric enrichment refers to the process of increasing the concentration of one enantiomer in a mixture.

One powerful method for enantiomeric enrichment is kinetic resolution. As described previously (Section 3.3.3), this technique can be used to separate enantiomers, and if the selectivity factor is high enough, the remaining starting material can be recovered with very high enantiomeric excess. thieme-connect.com For example, a palladium-catalyzed C-H iodination reaction has been used for the highly efficient kinetic resolution of chiral amines, including β-amino alcohols, with selectivity factors reaching up to 244. nih.gov A notable aspect of this strategy is the ability to use ligands of opposite chirality to process the enriched starting material further, allowing both enantiomers of the final product to be accessed in high purity. nih.gov

Interconversion of stereoisomers is a more advanced strategy that can transform a less desired stereoisomer into the more valuable one. This can be part of a dynamic kinetic resolution or a deracemization process. Asymmetric reduction of a prochiral ketone intermediate is another key strategy. For instance, chiral keto alcohols can be asymmetrically reduced using CBS-oxazaborolidine complexes to selectively form a second stereogenic center, resulting in chiral 1,3-diols as a single enantiomer with high purity. nih.gov The synthesis of specific stereoisomers of 2-amino-1,3-diols often relies on stereoselective construction of the core structure from chiral precursors, such as converting isopinocarveol (B12787810) into a pinane-fused oxazolidin-2-one, which can then be hydrolyzed to yield a primary aminodiol. beilstein-journals.org The absolute configuration of substituents at the quaternary carbon can be essential for biological activity, making stereochemical control paramount. nih.gov

Derivatization and Structural Modification of 2 Amino 2 Phenylpropane 1,3 Diol

Synthesis of Functionalized 2-Amino-2-phenylpropane-1,3-diol Derivatives

The functionalization of this compound is a key strategy for developing new chemical entities. This can be achieved through targeted chemical reactions at its primary functional groups.

Chemical Modification at the Amino Group

The primary amino group is a principal site for structural alteration. Acylation is a common modification, for example, reacting the amino diol with an acyl chloride to form an amide. A notable industrial application is the acylation with a dichloroacetyl derivative, a step in the synthesis of the antibiotic chloramphenicol. Another important reaction is reductive amination, which involves the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent, to introduce a wide array of substituents. google.com

Functionalization at the Hydroxyl Groups

The two hydroxyl groups provide further opportunities for derivatization. These alcohol functionalities can undergo esterification with carboxylic acids or their derivatives, or etherification to introduce new chemical properties. For more complex syntheses, selective protection of one hydroxyl group allows for differential functionalization of the two sites. The diol system is also pivotal for forming cyclic acetals and ketals upon reaction with aldehydes or ketones, which can serve as protecting groups or as key structural elements in their own right.

Aromatic Ring Substitutions for Tailored Properties

A prominent example is the synthesis of (1S,2S)-(+)-2-amino-1-(4-nitrophenyl)-1,3-propanediol, a key intermediate in the production of chloramphenicol. researchgate.netsigmaaldrich.com This derivative is often synthesized starting from p-nitroacetophenone. researchgate.net Similarly, derivatives featuring a methylsulfonylphenyl group have been synthesized to explore their potential applications. nih.gov These substitutions are typically achieved either by performing electrophilic aromatic substitution on a precursor molecule or by utilizing a pre-substituted starting material in the synthetic route.

Table 1: Examples of Functionalized this compound Derivatives

| Derivative Name | Functional Group Modification | Potential Application | Reference |

| (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | p-Nitrophenyl substitution on the aromatic ring | Intermediate for Chloramphenicol synthesis | researchgate.netsigmaaldrich.com |

| 2-Amino-1-(4-(methylsulfonyl)phenyl)propane-1,3-diol | Methylsulfonylphenyl substitution on the aromatic ring | Chemical synthesis | nih.gov |

| N-Acyl-2-amino-2-phenylpropane-1,3-diol | Acylation of the amino group | Intermediate for heterocyclic synthesis | researchgate.net |

Cyclization Reactions to Form Heterocyclic Derivatives (e.g., Oxazolines, Oxazolidines)

The 1,3-aminoalcohol structure of this compound is an excellent precursor for synthesizing five-membered heterocyclic rings like oxazolines and oxazolidines.

Oxazolines are readily formed from this compound. thermofisher.com The synthesis often involves the reaction with a carboxylic acid derivative to form an N-acyl intermediate, which then undergoes acid-promoted dehydrative cyclization. mdpi.com This intramolecular reaction results in the formation of the oxazoline (B21484) ring. These chiral oxazolines are valuable ligands in asymmetric catalysis.

Oxazolidines can be synthesized through the condensation reaction of this compound with an aldehyde or ketone. nih.govbeilstein-journals.org This reaction typically proceeds via the formation of a Schiff base intermediate, which then cyclizes intramolecularly. The resulting oxazolidine (B1195125) ring incorporates the nitrogen and one of the oxygen atoms of the diol. nih.govbeilstein-journals.org

Table 2: Heterocyclic Derivatives from this compound

| Heterocycle | Reaction Type | Key Reactant(s) | Reference |

| Oxazoline | Dehydrative cyclization of N-acyl intermediate | Carboxylic acid or derivative | mdpi.com |

| Oxazolidine | Condensation and cyclization | Aldehyde or Ketone | nih.govbeilstein-journals.org |

Conversion of this compound into Other Complex Amino Acid Scaffolds

This transformation typically involves a multi-step synthetic sequence. The amino and hydroxyl groups of the diol are first protected. Subsequently, one of the hydroxyl groups is chemically converted to a fluorine atom using a suitable fluorinating agent. The final steps involve deprotection of the functional groups and oxidation of the remaining hydroxyl group to a carboxylic acid, yielding the target fluorinated phenylalanine. The stereochemistry of the final product is controlled by the chirality of the initial this compound.

Advanced Research Applications of 2 Amino 2 Phenylpropane 1,3 Diol and Its Derivatives

Role in Asymmetric Catalysis

The chiral nature of 2-amino-2-phenylpropane-1,3-diol derivatives is pivotal in the field of asymmetric catalysis, where the primary goal is the synthesis of single-enantiomer products. This is crucial in industries such as pharmaceuticals, where the different enantiomers of a drug can have vastly different biological activities. nih.gov These diols contribute to stereochemical control primarily through their incorporation into chiral ligands or by acting as chiral auxiliaries.

The stereochemically defined backbone of this compound serves as an excellent scaffold for the design and synthesis of novel chiral ligands used in metal-catalyzed asymmetric reactions. A notable application involves the use of its enantiomerically pure forms, such as (1R,2R)-(−)-2-Amino-1-phenyl-1,3-propanediol, as a starting material for preparing more complex chiral molecules. sigmaaldrich.com

One documented synthetic route utilizes (1R,2R)-(−)-2-Amino-1-phenyl-1,3-propanediol to prepare diaryl sulfides. These sulfides are, in turn, precursors for the synthesis of sulfimides and N-tosylsulfimides, which have been successfully applied as chiral ligands in various chemical transformations. sigmaaldrich.com The synthesis of such ligands from readily available chiral pool sources like amino diols is a common strategy to create effective catalysts for enantioselective processes. researchgate.net

The development of chiral tridentate ligands is another area of active research. While not always directly synthesized from this compound itself, the principles of their design often rely on incorporating similar 1,2- or 1,3-amino alcohol motifs to create a well-defined chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. Amino acids and their derivatives, belonging to the "chiral pool," are frequently employed for this purpose. mdpi.combaranlab.org

This compound and its analogs fit within this strategy. By incorporating the diol into a reactant, its inherent chirality can effectively bias the approach of reagents, leading to the preferential formation of one diastereomer over another. This substrate-controlled asymmetric induction is a powerful tool in organic synthesis. For instance, the stereoselective synthesis of acetylenic 2-amino-1,3-diol stereotriads has been achieved with high efficiency using α-alkoxy-tert-butanesulfinylimines, where the stereochemical outcome is dictated by the configuration of the chiral sulfinyl group, which acts as the auxiliary.

While direct use as a detachable auxiliary is one application, these amino diols are more frequently integrated as a permanent chiral fragment within a target molecule. In such cases, the stereocenters of the diol dictate the stereochemistry of newly formed chiral centers during the synthetic sequence.

Utilization as Chiral Building Blocks in Complex Organic Synthesis

The combination of a phenyl group, an amino group, and two hydroxyl groups in a stereochemically defined arrangement makes this compound a valuable chiral building block for the synthesis of complex and high-value molecules, particularly in the pharmaceutical industry.

The structural motif of an amino-propanol is a common feature in many pharmaceutical agents.

Beta-blockers and Antiarrhythmic Agents: Many beta-blockers, used to treat cardiovascular conditions like hypertension and arrhythmia, are structurally characterized as β-amino alcohols. researchgate.net Their synthesis often involves the reaction of a substituted phenol (B47542) with epichlorohydrin, followed by the opening of the resulting epoxide ring with an amine. researchgate.net This creates a 1-(aryloxy)-3-amino-propan-2-ol structure. nih.gov Similarly, various antiarrhythmic agents possess the 3-(alkylamino)-2-hydroxypropoxy side chain. nih.gov While the core structure of this compound contains the essential aminopropanol (B1366323) features, its direct use as a starting material for the mainstream synthesis of these specific drug classes is not widely documented in the surveyed literature. The common synthetic routes typically build the aminopropanol chain on a phenolic precursor rather than starting with a pre-formed aminopropanediol. researchgate.net

Antibiotics (Thiamphenicol and Florfenicol): A significant application of derivatives of this scaffold is in the synthesis of broad-spectrum antibiotics. The D-threo isomer of 1-(p-aminophenyl)-2-aminopropane-1,3-diol is a key intermediate in the production of Thiamphenicol. researchgate.net The synthesis involves diazotization of the aromatic amino group, followed by reaction with a methylthio salt and subsequent dichloroacetylation of the C2 amino group. mdpi.comresearchgate.net Florfenicol, a related antibiotic, is synthesized from Thiamphenicol by replacing the C3 hydroxyl group with a fluorine atom, a modification that helps to overcome certain types of bacterial resistance. nih.gov The precursor for these antibiotics, which contains a p-nitrophenyl group, is a close analog of the parent compound. researchgate.net

Other Pharmaceutical Agents: The versatility of the aminopropanediol scaffold is further demonstrated in its use for other important drugs. (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be used as a starting material for the synthesis of (S,S)-Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor used as an antidepressant. sigmaaldrich.com Furthermore, a derivative, 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol, known as Fingolimod (FTY720), is a potent immunomodulating drug used for treating multiple sclerosis.

| Pharmaceutical Scaffold | Precursor Derived from 2-Amino-1-phenyl-1,3-diol | Therapeutic Class | Reference |

|---|---|---|---|

| Thiamphenicol | D-threo-1-(p-aminophenyl)-2-aminopropane-1,3-diol | Antibiotic | researchgate.net |

| Florfenicol | Synthesized from Thiamphenicol | Antibiotic | nih.gov |

| (S,S)-Reboxetine | (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | Antidepressant (NRI) | sigmaaldrich.com |

| Fingolimod (FTY720) | 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | Immunosuppressant |

Beyond pharmaceuticals, this compound derivatives are employed in the synthesis of other valuable organic compounds. For example, (1R,2R)-(−)-2-Amino-1-phenyl-1,3-propanediol can serve as a starting material for the preparation of L-2-Mercaptosuccinic acid. sigmaaldrich.com This mercapto-functionalized dicarboxylic acid can then be used in further syntheses, such as the creation of polyesters containing mercapto groups. sigmaaldrich.com Additionally, the (1S,2S)-(+) enantiomer is used in the synthetic preparation of aryl-substituted indazole derivatives, which have been investigated as modulators and inhibitors of protein kinases, targets relevant to cancer therapy.

Investigations in Polymer Chemistry and Materials Science

The functional groups of this compound offer opportunities for its incorporation into polymers and advanced materials. A general and versatile two-step strategy has been developed using commercially available 2-amino-1,3-propane diols for the synthesis of functional cyclic carbonate monomers. In this approach, the amino group is first chemoselectively reacted with a variety of electrophiles. The resulting functional diol intermediate is then cyclized to generate a series of functional six-membered cyclic carbonate monomers. This method is notable for its ability to introduce two different functional groups concurrently. These monomers are valuable precursors for creating functional and biodegradable polymers through ring-opening polymerization.

The aforementioned synthesis of a polyester (B1180765) with a mercapto group, derived from L-2-Mercaptosuccinic acid which itself comes from a 2-amino-1-phenyl-1,3-propanediol (B1266665) enantiomer, also points towards applications in materials science where functional polymers are desired. sigmaaldrich.com

Monomer Applications in Functional Polymer Synthesis (e.g., Polyethers, Polyurethanes, Polyesters)

The bifunctional nature of 2-amino-1,3-diols, possessing both amine and diol functionalities, makes them highly adaptable monomers for constructing a variety of functional polymers. Researchers have leveraged this to create novel materials with tailored properties.

A general two-step strategy allows for the synthesis of diverse functional cyclic carbonate monomers starting from commercially available 2-amino-1,3-propane diols. rsc.org In this approach, the amino group is first chemoselectively reacted with a range of electrophiles. rsc.org This step introduces a specific functional group. The resulting functional diol intermediate is then cyclized in an intramolecular fashion to produce a series of functional aliphatic six-membered cyclic carbonate monomers. rsc.org These monomers are key precursors for creating functional polyesters and polycarbonates through ring-opening polymerization.

In the realm of polyurethanes, related energetic diols such as 2,2-bis(azidomethyl)propane-1,3-diol (BAMP) and 2,2-dinitropropane-1,3-diol (B1619563) (DNPD) have been used as building blocks. researchgate.net These diols are polymerized with diisocyanates like hexamethylene diisocyanate (HMDI) to synthesize energetic polyurethanes intended for use as binders in material science applications. researchgate.net

Development of Functional Biodegradable Polymers utilizing 2-Amino-1,3-diol Platforms

The 2-amino-1,3-diol scaffold is instrumental in the development of functional biodegradable polymers. The ability to synthesize functional cyclic carbonate monomers from these diols is a key advantage. rsc.org These monomers can undergo ring-opening polymerization to yield aliphatic polyesters, a class of polymers well-known for their biodegradability. The versatility of this approach lies in the ability to introduce various functional groups onto the monomer backbone prior to polymerization, thereby embedding desired functionalities into the final biodegradable polymer chain. rsc.org

Interactive Table: Polymer Precursors from 2-Amino-1,3-diol Platforms

| Precursor Type | Starting Material | Key Transformation | Resulting Monomer/Polymer | Application Area | Reference |

|---|---|---|---|---|---|

| Functional Monomer | 2-Amino-1,3-propane diol | Chemo-selective reaction at amino group, then intramolecular cyclization | Functional six-membered cyclic carbonate | Biodegradable Polyesters | rsc.org |

| Energetic Polymer | 2,2-Dinitropropane-1,3-diol | Polymerization with diisocyanates | Energetic Polyurethane | Energetic Binders | researchgate.net |

Medicinal Chemistry Research and Scaffold Exploration

The this compound core and its analogs serve as a foundational scaffold in medicinal chemistry for the design of novel therapeutic agents. The specific arrangement of functional groups allows for diverse chemical modifications to target various biological systems.

Design and Synthesis of Novel Enzyme Inhibitors (e.g., Aminopeptidase N Inhibitors)

Aminopeptidase N (APN) is a critical peptidase implicated in tumor invasion and metastasis, making it a target for anticancer drug development. nih.gov Researchers have designed and synthesized a novel class of APN inhibitors using a 3-phenylpropane-1,2-diamine (B1211460) scaffold, which is structurally related to the this compound framework. nih.gov Through enzyme inhibition studies, it was found that compound 12i from this series demonstrated potent and selective inhibitory activity against APN, with an IC₅₀ value of 15.5 ± 1.2 μM. nih.gov This highlights the potential of the phenylpropane backbone as a scaffold for developing effective enzyme inhibitors.

Exploration of Derivatives as Receptor Modulators (e.g., S1P1 Agonists)

Sphingosine-1-phosphate receptor 1 (S1P1) modulators are an important class of drugs, particularly for treating autoimmune diseases like multiple sclerosis. nih.gov The therapeutic strategy involves inducing S1P1 receptor internalization to reduce circulating autoreactive lymphocytes. nih.gov

Building upon the aminodiol structure, researchers have synthesized derivatives of serinolamides, natural products from the sea, by incorporating the phenyl ring moiety found in the S1P1 modulator fingolimod. nih.gov These new derivatives were evaluated for their S1P1 agonistic effects. nih.gov Among the synthesized compounds, compounds 19 and 21 showed superior S1P1 agonistic effects compared to the original serinolamide. nih.gov Specifically, compound 19 was confirmed to effectively inhibit the outflow of lymphocytes in a peripheral lymphocyte count (PLC) assay, demonstrating its potential as a potent S1P1 receptor modulator. nih.gov

Further research into selective S1P1 agonists has led to the synthesis of derivatives designed to overcome the side effects associated with non-selective S1P receptor modulation. nih.gov One such derivative, 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride (FTY720 or Fingolimod) , was found to have significant immunosuppressive activity and is a cornerstone in this field. nih.gov

Development of Potential Anticancer Agents Based on this compound Scaffolds

The 2-amino-1,3-diol motif is a recurring structural feature in a variety of bioactive natural products and synthetic compounds with anticancer properties. nih.gov This scaffold's versatility has been exploited to create libraries of compounds with potential antiproliferative activity.

A series of novel heterocyclic structures, including 1,3-oxazines and 2,4-diaminopyrimidines, were synthesized from starting materials containing the aminodiol moiety. nih.gov Bioassay tests revealed that the 2,4-diaminopyrimidine (B92962) derivatives, in particular, exhibited significant antiproliferative activity against several human cancer cell lines (A2780, SiHa, HeLa, MCF-7, and MDA-MB-231). nih.gov Specifically, pyrimidines substituted with N2-(p-trifluoromethyl)aniline showed a potent inhibitory effect on cancer cell growth, in some cases proving more potent than the clinically used anticancer drug cisplatin (B142131). nih.gov

The 2-aminothiazole (B372263) scaffold, another important derivative class in medicinal chemistry, has also been extensively explored for anticancer applications. researchgate.net Inspired by the structure of existing kinase inhibitors, a series of 2-amino-4-phenylthiazole (B127512) derivatives were designed and synthesized. researchgate.net These compounds were evaluated for their in vitro antiproliferative activity against human cancer cell lines A549, HeLa, HT29, and Karpas299. researchgate.net Several of these compounds exhibited significant activity, with compound 5b showing outstanding growth inhibitory effects, especially against the HT29 cell line with an IC₅₀ value of 2.01 µM. researchgate.net

Interactive Table: Bioactive Derivatives and Anticancer Activity

| Compound/Class | Scaffold/Core Structure | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Compound 12i | 3-Phenylpropane-1,2-diamine | Aminopeptidase N (APN) Inhibition | IC₅₀ = 15.5 ± 1.2 μM | nih.gov |

| Compound 19 | Serinolamide Derivative | S1P1 Receptor Agonist | Superior S1P1 agonistic effect and inhibition of lymphocyte outflow | nih.gov |

| FTY720 | 2-Aminopropane-1,3-diol | S1P1 Receptor Modulator | Potent immunosuppressive activity | nih.gov |

| 2,4-Diaminopyrimidines | 2-Amino-1,3-diol | Antiproliferative | More potent than cisplatin against certain cancer cell lines | nih.gov |

| Compound 5b | 2-Amino-4-phenylthiazole | Antiproliferative | IC₅₀ = 2.01 µM against HT29 cancer cells | researchgate.net |

Mechanistic and Theoretical Studies of 2 Amino 2 Phenylpropane 1,3 Diol Transformations

Elucidation of Reaction Mechanisms in Chemical Synthesis Pathways

The chemical synthesis of 2-amino-1,3-diol structures, including 2-Amino-2-phenylpropane-1,3-diol, often involves multi-step pathways where the stereoselective formation of the core aminodiol moiety is a key challenge. nih.govbeilstein-journals.org One common strategy involves the reduction of a nitro group to an amine. For instance, the synthesis of 2-amino-2-bromo-propane-1,3-diol has been achieved by the reduction of its precursor, 2-bromo-2-nitro-propane-1,3-diol (bronopol), using tin metal and hydrochloric acid. nveo.org The proposed mechanism involves the transfer of electrons from the tin metal to the nitro group, followed by protonation from the acid, leading to the formation of the corresponding amine. nveo.org

Another prevalent strategy is the stereoselective aminohydroxylation of allylic carbamates, often catalyzed by transition metals like potassium osmate. beilstein-journals.org This reaction installs both the amino and hydroxyl groups across a double bond in a controlled manner. The mechanism typically proceeds through the formation of an osmate ester intermediate, followed by intramolecular delivery of the nitrogen functionality to the opposite face of the double bond, ensuring specific stereochemistry. beilstein-journals.org

Furthermore, the synthesis of 2-phenyl-propane-1,3-diol, a related diol structure, can be accomplished by the reduction of diethyl phenylmalonate using a powerful reducing agent like lithium aluminium hydride. prepchem.com Subsequent functionalization and substitution reactions can then be employed to introduce the amino group at the C2 position. For example, a common route to aminodiols is the hydrolysis of oxazolidine (B1195125) rings, which can be formed from precursor molecules. nih.gov The alkaline hydrolysis of pinane-fused oxazolidin-2-ones, for example, yields primary aminodiols. nih.gov These varied synthetic routes highlight the importance of understanding reaction mechanisms to control regioselectivity and stereoselectivity, which are critical for the synthesis of specific isomers of this compound. nih.gov

Mechanistic Insights into Biocatalytic Transformations Involving 2-Amino-1,3-diols

Biocatalysis presents a green and highly selective alternative to traditional chemical synthesis for producing amino alcohols and diols. rsc.org Enzymes operate under mild conditions and can exhibit remarkable regio-, chemo-, and stereoselectivity. researchgate.net Multi-enzyme cascades have been engineered to convert simple starting materials into complex aminodiols. rsc.orgnih.govacs.org

A prominent biocatalytic strategy involves a two-step cascade combining an aldolase (B8822740) and an imine reductase (IRED) or an amine dehydrogenase (AmDH). nih.govacs.org

Aldol (B89426) Condensation : The first step often involves an aldolase, such as D-fructose-6-phosphate aldolase (FSA), which catalyzes the stereoselective carbon-carbon bond formation between an aldehyde and a hydroxy ketone donor. nih.govacs.org This reaction establishes the diol backbone with specific stereocenters.

Reductive Amination : The resulting dihydroxy ketone intermediate is then subjected to reductive amination. This can be catalyzed by an imine reductase (IRED), which uses an amine donor (like cyclopropylamine (B47189) or ammonia) and a reducing cofactor (like NADH or NADPH) to convert the ketone into a chiral amine. nih.govacs.org Alternatively, an amine dehydrogenase (AmDH) can be used, which directly converts the ketone to an amine using ammonia (B1221849) and a cofactor. rsc.org

To avoid cross-reactivity where the initial aldehyde substrate could be undesirably reduced by the IRED, these reactions are often performed in a two-step, one-pot process without intermediate isolation. nih.govacs.org The first enzyme (aldolase) is used to completion and then removed or inactivated before the second enzyme (IRED) and its co-substrates are added. nih.gov

Another engineered cascade for converting diols to amino alcohols combines an alcohol dehydrogenase (ADH), a transaminase (TA), and an alanine (B10760859) dehydrogenase (AlaDH). rsc.org

The ADH oxidizes a terminal alcohol on the diol to an aldehyde.

The TA then transfers an amino group from L-alanine to the aldehyde, forming the amino alcohol and pyruvate (B1213749).

The AlaDH regenerates the L-alanine from pyruvate and ammonia, allowing the cycle to continue. rsc.org

These biocatalytic cascades demonstrate the power of enzymatic transformations to build complex, chiral molecules like aminodiols from simple precursors with high selectivity and under environmentally benign conditions. rsc.orgnih.govnih.gov

Theoretical and Computational Modeling of this compound Interactions and Reactivity

Theoretical and computational methods are powerful tools for investigating the interactions and reactivity of molecules like this compound at an atomic level. These studies provide insights that are often difficult to obtain through experimental means alone.

Molecular docking is a key computational technique used to predict and analyze the binding of a substrate within the active site of an enzyme. mdpi.comtandfonline.com For biocatalytic transformations involving aminodiols, docking studies can reveal the specific interactions that govern substrate recognition and catalysis.

In studies of enzymes like imine reductases (IREDs) or alcohol dehydrogenases, docking simulations can model how a precursor ketone or the final aminodiol product fits into the enzyme's active site. nih.govmdpi.com These models highlight crucial non-covalent interactions, such as:

Hydrogen Bonds : The hydroxyl and amino groups of the aminodiol can form hydrogen bonds with amino acid residues (e.g., Asp, His, Tyr) in the active site. mdpi.com

Hydrophobic Interactions : The phenyl ring of this compound would likely engage in hydrophobic or π-stacking interactions with aromatic residues (e.g., Phe, Trp, Tyr) in the enzyme's binding pocket.

By comparing the binding modes and calculated binding energies of different substrates or stereoisomers, researchers can rationalize the observed enzyme selectivity. mdpi.comtandfonline.com For example, a docking study might show that only one enantiomer of a substrate can position its reactive carbonyl group correctly relative to the catalytic residues and the NADPH cofactor, explaining the high stereoselectivity of the reduction. nih.gov

| Parameter | Description | Relevance to this compound |

| Binding Affinity | The strength of the interaction between the substrate and the enzyme, often expressed as a docking score or binding energy. | Predicts how tightly the aminodiol or its precursors bind to a catalyst, influencing reaction efficiency. |

| Binding Pose | The specific orientation and conformation of the substrate within the enzyme's active site. | Determines which functional group is accessible for the chemical transformation and is crucial for stereoselectivity. |

| Key Residues | Amino acids in the active site that form critical interactions (H-bonds, hydrophobic contacts) with the substrate. | Identifies the molecular basis for enzyme specificity and provides targets for protein engineering to improve activity. rsc.org |

This interactive table summarizes key parameters analyzed in substrate-enzyme interaction modeling.

Computational modeling is instrumental in understanding how chiral recognition occurs during the synthesis of specific stereoisomers of this compound. This is particularly important in biocatalysis, where enzymes often exhibit near-perfect stereoselectivity. researchgate.netnih.gov

Theoretical models can explain the origins of this selectivity by analyzing the transition states of competing reaction pathways—one leading to the (R)-enantiomer and the other to the (S)-enantiomer. Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) methods can calculate the activation energies for these pathways. A lower activation energy for one pathway indicates that it is kinetically favored, leading to the preferential formation of one stereoisomer.

For enzyme-catalyzed reactions, these models show how the chiral environment of the active site stabilizes one transition state over the other. nih.gov The precise arrangement of amino acid residues creates a three-dimensional pocket that sterically hinders the formation of the disfavored isomer while promoting the formation of the favored one through stabilizing hydrogen bonds and hydrophobic interactions. mdpi.com For instance, in the reduction of a prochiral ketone, the enzyme guides the hydride transfer from the NADPH cofactor to a specific face (Re or Si) of the carbonyl group, resulting in a single product stereoisomer. nih.gov This detailed mechanistic understanding derived from computational studies is essential for the rational design and engineering of enzymes for targeted stereoselective synthesis. rsc.org

| Modeling Technique | Information Provided | Application to Chiral Recognition |

| Molecular Docking | Predicts the preferred binding orientation of different enantiomers or prochiral substrates. | Shows how the chiral active site preferentially binds one substrate orientation, setting the stage for a stereoselective reaction. mdpi.com |

| Quantum Mechanics (QM) | Calculates the energies of transition states for different stereochemical outcomes. | Explains the kinetic preference for forming one enantiomer over another by comparing activation energy barriers. tandfonline.com |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the substrate-enzyme complex over time. | Reveals how the flexibility of the enzyme and substrate contribute to stabilizing the catalytically competent conformation for only one stereoisomer. |

This interactive table outlines computational techniques used to investigate chiral recognition mechanisms.

Future Perspectives and Emerging Research Directions for 2 Amino 2 Phenylpropane 1,3 Diol

Innovations in Sustainable and Green Chemistry for 2-Amino-2-phenylpropane-1,3-diol Production

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of specialty chemicals like this compound. mdpi.com A primary focus is the shift from traditional batch processing to continuous-flow synthesis, a technology that offers significant advantages in safety, efficiency, and scalability. google.comacs.org

Continuous-flow processes, often utilizing microreactors, can dramatically reduce reaction times and improve yields compared to conventional batch methods. google.comacs.org For the synthesis of related amino alcohols, flow chemistry has demonstrated the ability to decrease reaction times from many hours to mere minutes. acs.org This is achieved through superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. google.com The development of a continuous-flow process for this compound would represent a significant step towards a more sustainable and economically viable manufacturing protocol.

Key benefits of applying continuous-flow technology to aminodiol synthesis are summarized in the table below.

| Feature | Conventional Batch Synthesis | Continuous-Flow Synthesis | Green Chemistry Advantage |

| Reaction Time | Often hours to days | Minutes to hours | Increased throughput, reduced energy consumption. acs.org |

| Heat & Mass Transfer | Often inefficient, leading to hotspots | Highly efficient and uniform | Improved reaction control and safety. google.com |

| Scalability | Complex and can be hazardous | Simpler "scaling-out" by running reactors in parallel | More flexible and safer production. |

| Solvent/Reagent Use | Often requires large excesses | Optimized for minimal waste | Reduced environmental footprint and material cost. acs.org |

Furthermore, green chemistry research is exploring the use of more environmentally benign solvents and catalysts. For instance, the aminolysis of epoxides, a common route to amino alcohols, can be performed in water, eliminating the need for volatile organic solvents. organic-chemistry.org The development of solid, reusable catalysts also aligns with green chemistry goals by simplifying purification and minimizing waste streams. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Synthesis Design for this compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis by transforming how chemists design and optimize reaction pathways. acs.org These computational tools can analyze vast datasets of chemical reactions to predict novel synthesis routes, optimize reaction conditions, and accelerate the discovery process. beilstein-journals.orgengineering.org.cn For a target molecule like this compound, AI can offer powerful new strategies.

One major application is in retrosynthesis prediction . AI models, particularly those based on deep learning and transformer architectures, can be trained on millions of known reactions. engineering.org.cnnih.gov When presented with the structure of this compound, these tools can propose multiple, diverse synthetic pathways by identifying key bond disconnections and suggesting suitable precursor molecules. acs.orgchemical.ai This can help chemists uncover more efficient or innovative routes that might not be immediately obvious.

Another key area is reaction condition optimization . ML algorithms, such as Bayesian optimization, can intelligently explore the complex, multi-dimensional space of reaction parameters (e.g., temperature, solvent, catalyst, concentration). nih.govacs.org By using an active learning approach, the algorithm suggests a small number of experiments to perform, learns from the results, and then proposes the next set of conditions to maximize a desired outcome, such as yield or purity. duke.edu This data-driven approach can find optimal conditions with far fewer experiments than traditional trial-and-error methods, saving significant time and resources. acs.orgduke.edu

The potential applications of AI/ML in the synthesis of this compound are outlined below.

| AI/ML Application | Description | Potential Impact on Synthesis |

| Retrosynthesis Planning | AI models predict plausible reactant sets for a target molecule by learning from vast reaction databases. engineering.org.cnnih.gov | Discovery of novel, more efficient, or cost-effective synthetic routes. |

| Reaction Outcome Prediction | Forward-prediction models forecast the likely products and yields of a reaction given the reactants and conditions. beilstein-journals.org | Validation of proposed synthetic steps before committing to lab experiments. |

| Condition Optimization | ML algorithms (e.g., Bayesian optimization) iteratively suggest experiments to find optimal reaction conditions (temperature, solvent, etc.). nih.govacs.org | Maximized yield and purity with minimal experimental effort. |

| Catalyst Discovery | ML can screen virtual libraries of potential catalysts to identify candidates with high predicted activity and selectivity. | Acceleration of the development of new, more effective catalysts for the synthesis. |

Novel Bio-Inspired Catalytic Systems for this compound Derivatization

Biocatalysis, the use of natural catalysts like enzymes or whole microbial cells, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. nih.gov This makes it an exceptionally promising field for the synthesis and derivatization of complex molecules like this compound, especially for producing specific stereoisomers, which are crucial in many applications.

One powerful technique is enzymatic kinetic resolution . In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. wikipedia.org For example, lipases are frequently used to selectively acylate one enantiomer of an alcohol, leaving the other unreacted and in high enantiomeric purity. mdpi.commdpi.com This approach could be applied to a racemic mixture of a this compound precursor to isolate a single, optically active stereoisomer. More advanced methods, like dynamic kinetic resolution , combine the enzymatic reaction with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. nih.govnih.gov

Recent research has also highlighted the potential of microorganisms, particularly marine-derived fungi , as a source of novel biocatalysts. nih.govnih.gov Fungi isolated from unique marine environments have adapted to extreme conditions and can possess enzymes that perform unique chemical transformations with high selectivity. mdpi.comresearchgate.net Studies have shown that marine fungi can perform reactions like hydroxylations and reductions on phenylpropyl structures, demonstrating their potential for creating novel derivatives of this compound. mdpi.com

Furthermore, multi-enzyme cascades are being developed to perform complex, multi-step syntheses in a single pot. nih.gov For instance, researchers have combined alcohol dehydrogenases and transaminases to convert diols into chiral amino alcohols with high stereoselectivity, a strategy directly applicable to the synthesis of specific isomers of related compounds. nih.govrsc.org

| Biocatalytic Strategy | Description | Application to this compound |

| Enzymatic Kinetic Resolution | An enzyme selectively modifies one enantiomer of a racemic mixture. wikipedia.org | Separation of stereoisomers to produce enantiomerically pure forms. |

| Dynamic Kinetic Resolution | Combines selective enzymatic reaction with racemization of the unwanted enantiomer. nih.gov | Conversion of a racemic mixture entirely into a single desired stereoisomer. |

| Whole-Cell Biotransformation | Use of microorganisms (e.g., marine fungi) to perform complex chemical modifications. mdpi.com | Creation of novel, functionalized derivatives through reactions like hydroxylation. |

| Multi-Enzyme Cascades | Multiple enzymes work sequentially in one pot to build a complex molecule from simple precursors. nih.gov | Stereoselective synthesis of specific isomers from achiral starting materials. |

Expanded Applications in Advanced Materials and Functional Molecules

The unique structure of this compound, featuring a central quaternary carbon with amino and diol functionalities, makes it a highly versatile platform for the synthesis of advanced materials. rsc.orgresearchgate.net A particularly promising area is its use as a monomer for the creation of functional and biodegradable polymers.

Researchers have developed a two-step strategy where the amino group of 2-amino-1,3-propanediols is first reacted selectively with an electrophile to install a desired functional group. rsc.org The resulting functional diol intermediate is then cyclized to form a six-membered cyclic carbonate monomer. rsc.orgibm.com This approach is powerful because it allows for the precise installation of a wide variety of functionalities (e.g., alkynes, azides, protected amines) onto the monomer backbone. researchgate.net

These functional cyclic carbonate monomers can then undergo ring-opening polymerization to produce well-defined polycarbonates. rsc.org The resulting polymers have the installed functionality regularly spaced along their backbone, which can be used for further modification or to impart specific properties to the material. For example, polymers with pendant amine groups can be created, which are of interest for biomedical applications. rsc.org This synthetic strategy provides direct access to functional, biodegradable polymers that could be used in drug delivery, tissue engineering, and environmentally friendly plastics. ibm.comresearchgate.net

The ability to create diverse monomers from an aminodiol platform opens the door to a wide range of advanced materials.

| Monomer Functionality | Polymer Property/Application |

| Protected Amine (e.g., Boc) | Can be deprotected post-polymerization to yield primary amines. rsc.org |

| Alkyne or Azide | Allows for post-polymerization modification via "click chemistry". researchgate.net |

| Fatty Acid Chains | Creates lipidic polycarbonates. researchgate.net |

| Aromatic Groups | Modifies thermal and mechanical properties. |

This research transforms this compound from a simple chemical intermediate into a key building block for the next generation of smart and sustainable materials.

Q & A

Q. What are the common synthetic routes for 2-amino-2-phenylpropane-1,3-diol, and what key reagents are involved?

Methodological Answer: The synthesis typically involves multi-step reactions, including bromoacetylation, alkylation, and hydrogenation. For example: